2-Amino-5-(benzyloxy)pentanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-Amino-5-(benzyloxy)pentanoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-hydroxyvaleric acid and benzyl bromide.
Reaction Conditions: The reaction conditions often include the use of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction between 5-hydroxyvaleric acid and benzyl bromide, forming 5-(benzyloxy)valeric acid.
Amination: The next step involves the amination of 5-(benzyloxy)valeric acid using ammonia or an amine source to introduce the amino group at the 2-position.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-Amino-5-(benzyloxy)pentanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce alcohols or amines.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Amino-5-(benzyloxy)pentanoic acid hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is used in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways.
Medicine: It has potential therapeutic applications and is studied for its effects on various biological targets.
Mechanism of Action
The mechanism of action of 2-Amino-5-(benzyloxy)pentanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, modulating the activity of enzymes involved in metabolic processes. It may also interact with receptors or ion channels, affecting cellular signaling pathways .
Comparison with Similar Compounds
2-Amino-5-(benzyloxy)pentanoic acid hydrochloride can be compared with similar compounds such as:
2-Amino-5-hydroxy-pentanoic acid: This compound lacks the benzyloxy group and has different chemical properties and applications.
5-{[(benzyloxy)carbonyl]amino}pentanoic acid: This compound has a similar structure but with a different functional group, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific functional groups and their influence on its chemical and biological properties.
Properties
Molecular Formula |
C12H18ClNO3 |
---|---|
Molecular Weight |
259.73 g/mol |
IUPAC Name |
2-amino-5-phenylmethoxypentanoic acid;hydrochloride |
InChI |
InChI=1S/C12H17NO3.ClH/c13-11(12(14)15)7-4-8-16-9-10-5-2-1-3-6-10;/h1-3,5-6,11H,4,7-9,13H2,(H,14,15);1H |
InChI Key |
YQUBLLGFQUXQNK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCCCC(C(=O)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.